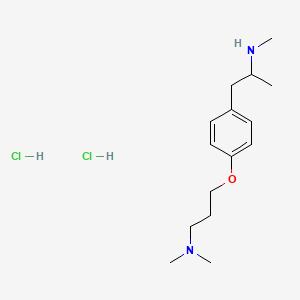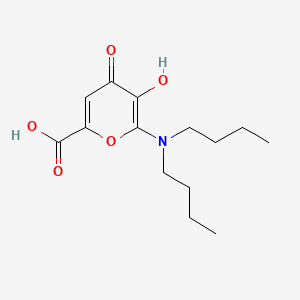![molecular formula C9H18N2O2 B12724485 3,3'-methylenebis[tetrahydro-2H-1,3-oxazine] CAS No. 63489-63-4](/img/structure/B12724485.png)
3,3'-methylenebis[tetrahydro-2H-1,3-oxazine]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Methylenebis[tetrahydro-2H-1,3-oxazine]: is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes two tetrahydro-2H-1,3-oxazine rings connected by a methylene bridge .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-methylenebis[tetrahydro-2H-1,3-oxazine] typically involves the reaction of formaldehyde with tetrahydro-2H-1,3-oxazine under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the methylene bridge between the two oxazine rings .
Industrial Production Methods: Industrial production of 3,3’-methylenebis[tetrahydro-2H-1,3-oxazine] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 3,3’-Methylenebis[tetrahydro-2H-1,3-oxazine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives .
科学研究应用
Chemistry: In chemistry, 3,3’-methylenebis[tetrahydro-2H-1,3-oxazine] is used as a building block for the synthesis of more complex molecules. It is also employed in various analytical techniques, such as high-performance liquid chromatography (HPLC), for the separation and analysis of compounds .
Biology: The compound has applications in biological research, particularly in the study of enzyme interactions and protein folding. Its unique structure allows it to interact with biological macromolecules in specific ways .
Medicine: In medicine, 3,3’-methylenebis[tetrahydro-2H-1,3-oxazine] is investigated for its potential therapeutic properties. It is studied for its role in drug delivery systems and as a potential pharmaceutical intermediate .
Industry: Industrially, the compound is used in the production of polymers and resins. It serves as a cross-linking agent, enhancing the mechanical properties and stability of the final products .
作用机制
The mechanism of action of 3,3’-methylenebis[tetrahydro-2H-1,3-oxazine] involves its interaction with specific molecular targets. The compound can form covalent bonds with proteins and other macromolecules, leading to changes in their structure and function . The pathways involved in these interactions are complex and depend on the specific biological context .
相似化合物的比较
1,3,5-Trioxane: A cyclic trimer of formaldehyde with similar structural features.
1,3-Dioxane: A six-membered ring compound with two oxygen atoms.
1,3-Oxazolidine: A five-membered ring compound with one oxygen and one nitrogen atom.
Uniqueness: 3,3’-Methylenebis[tetrahydro-2H-1,3-oxazine] is unique due to its dual oxazine rings connected by a methylene bridge. This structure imparts specific chemical and physical properties that are not observed in the similar compounds listed above .
属性
CAS 编号 |
63489-63-4 |
|---|---|
分子式 |
C9H18N2O2 |
分子量 |
186.25 g/mol |
IUPAC 名称 |
3-(1,3-oxazinan-3-ylmethyl)-1,3-oxazinane |
InChI |
InChI=1S/C9H18N2O2/c1-3-10(8-12-5-1)7-11-4-2-6-13-9-11/h1-9H2 |
InChI 键 |
GJBKLYJVZOTRSP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(COC1)CN2CCCOC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















